6beta-Hydroxyipolamiide

Descripción

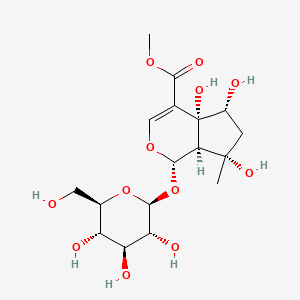

Structure

3D Structure

Propiedades

IUPAC Name |

methyl (1S,4aR,5R,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O12/c1-16(24)3-8(19)17(25)6(13(23)26-2)5-27-15(12(16)17)29-14-11(22)10(21)9(20)7(4-18)28-14/h5,7-12,14-15,18-22,24-25H,3-4H2,1-2H3/t7-,8-,9-,10+,11-,12-,14+,15+,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRKJSAASNMDKLI-NZHINYMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2(C1C(OC=C2C(=O)OC)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@H]([C@]2([C@@H]1[C@@H](OC=C2C(=O)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

6β-Hydroxyipolamiide: Natural Sources, Isolation Methodologies, and Pharmacological Profiling

Target Audience: Researchers, Phytochemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

6β-Hydroxyipolamiide (Chemical Formula: C₁₇H₂₆O₁₂) is a highly oxygenated, naturally occurring iridoid glycoside. Structurally characterized by its cyclopentanopyran monoterpene core fused to a glucose moiety, this compound has garnered significant attention in pharmacognosy due to its role as a chemotaxonomic marker and its therapeutic potential in metabolic disorders[1]. This technical guide provides an authoritative overview of its botanical sources, biosynthetic origins, standardized isolation protocols, and pharmacological relevance.

Taxonomic Distribution and Botanical Sources

Iridoid glycosides are predominantly found in dicotyledonous plant families, serving as ecological defense mechanisms against herbivory due to their bitter taste. 6β-Hydroxyipolamiide is specifically localized within the families Verbenaceae and Lamiaceae .

The table below summarizes the primary natural sources of 6β-Hydroxyipolamiide, consolidating quantitative and qualitative data from recent phytochemical screenings.

| Plant Species | Botanical Family | Plant Part | Key Phytochemical & Pharmacological Findings |

| Stachytarpheta mutabilis | Verbenaceae | Aerial Parts | First reported botanical source of 6β-Hydroxyipolamiide (isolated in 1983)[2]. |

| Stachytarpheta jamaicensis | Verbenaceae | Leaves | High-yield source via methanol extraction; acts as a marker for antidiabetic (α-glucosidase inhibitory) activity[3]. |

| Stachys ocymastrum | Lamiaceae | Leaves | Co-occurs with rare iridoid derivatives such as 6β-acetoxyipolamiide and lamiide[4]. |

| Wiedemannia orientalis | Lamiaceae | Aerial Parts | Isolated alongside ipolamiide and 5-hydroxy-8-epi-loganin during antiosteoporotic screening[5]. |

Chemical Ecology and Biosynthetic Pathway

In planta, 6β-Hydroxyipolamiide is synthesized via the Methylerythritol Phosphate (MEP) pathway localized in the plastids. The causality behind this specific pathway lies in the plant's need to generate highly water-soluble defense compounds that can be safely sequestered in the vacuole without causing autotoxicity.

The biosynthesis begins with Geranyl Pyrophosphate (GPP). The critical committed step is the cyclization of 10-oxogeranial to iridodial , catalyzed by iridoid synthase. Subsequent stereoselective oxidations and glycosylations yield loganic acid. A downstream hydroxylation and esterification cascade produces ipolamiide, which undergoes a final, highly specific 6β-hydroxylation to form 6β-Hydroxyipolamiide.

Biosynthetic pathway of 6β-Hydroxyipolamiide via the MEP pathway in plants.

Standardized Isolation and Purification Protocol

Isolating highly polar iridoid glycosides requires a polarity-guided fractionation strategy. The following self-validating protocol is optimized for the extraction of 6β-Hydroxyipolamiide from Stachytarpheta jamaicensis leaves[1].

Step-by-Step Methodology:

-

Maceration (Extraction):

-

Procedure: Macerate 1 kg of dried, pulverized S. jamaicensis leaves in 100% Methanol for 72 hours at room temperature.

-

Causality: Methanol is a polar protic solvent capable of disrupting plant cell walls and fully solubilizing the highly oxygenated iridoid-glucose complex.

-

-

Liquid-Liquid Partitioning (Defatting & Enrichment):

-

Procedure: Suspend the crude methanolic extract in distilled water. Partition sequentially with n-hexane, ethyl acetate (EtOAc), and n-butanol (BuOH).

-

Causality: Hexane removes non-polar lipids and chlorophylls that would foul downstream chromatography. EtOAc removes less polar aglycones and flavonoids. The n-BuOH phase perfectly matches the polarity of iridoid glycosides, selectively pulling them from the aqueous phase while leaving highly polar tannins and free sugars behind.

-

-

Column Chromatography (Separation):

-

Procedure: Load the concentrated n-BuOH fraction onto a Silica Gel 60 column. Elute using a step-gradient of Chloroform:Methanol (e.g., 9:1 to 7:3 v/v).

-

-

TLC Profiling (Internal Validation):

-

Procedure: Monitor fractions via 2D Thin-Layer Chromatography (TLC). Spray with vanillin-sulfuric acid reagent and heat; iridoids typically appear as distinct colored spots. Pool fractions showing a single, distinct spot corresponding to the target Rf value.

-

-

Crystallization (Purification):

-

Procedure: Recrystallize the pooled fractions using an acetone/methanol mixture to yield pure 6β-Hydroxyipolamiide as a white powder (Melting Point: 130–131 °C)[1].

-

Step-by-step isolation and purification workflow for 6β-Hydroxyipolamiide.

Structural Elucidation and Analytical Validation

To ensure the integrity of the isolated compound, a self-validating analytical system must be employed using spectroscopic techniques[6],[1]:

-

Infrared (IR) Spectroscopy: Confirms the presence of extensive hydroxyl (-OH) groups (broad band ~3400 cm⁻¹) and the characteristic enol-ether double bond of the iridoid core.

-

Nuclear Magnetic Resonance (NMR):

-

¹³C-NMR & DEPT-135 (Critical Checkpoint): The structural validation relies heavily on DEPT-135 analysis. The isolated compound must exhibit exactly two methylene (CH₂) groups, which appear at specific chemical shifts of δC 37.24 ppm and δC 61.49 ppm [1]. The signal at 61.49 ppm is a typical chemical shift corresponding to the C-6' of the attached glucopyranosyl moiety.

-

2D NMR (HMQC & HMBC): Used to map the connectivity between the glucose moiety and the aglycone core, confirming the β-linkage and the stereochemistry of the 6β-hydroxyl group.

-

Pharmacological Profiling

Recent in vitro assays have established 6β-Hydroxyipolamiide as a bioactive constituent with notable therapeutic properties, particularly in the management of metabolic syndrome.

α-Glucosidase Inhibitory Activity

Hyperglycemia in diabetes is often managed by inhibiting α-glucosidase, an enzyme in the small intestine responsible for breaking down complex carbohydrates into glucose. 6β-Hydroxyipolamiide isolated from S. jamaicensis has been proven to inhibit α-glucosidase activity with an IC₅₀ value of 539.17 μg/mL [3]. While the crude methanolic extract exhibits higher potency (likely due to synergistic effects of multiple phytochemicals), the isolated iridoid serves as a definitive, quantifiable marker for standardizing antidiabetic botanical drugs[3].

Antioxidant Capacity

Oxidative stress is a primary driver of diabetic complications (e.g., neuropathy). Iridoid glycosides, including 6β-Hydroxyipolamiide, contribute to the free-radical scavenging capacity of their host plants. In DPPH and ABTS assays, the fractions rich in this compound demonstrate the ability to neutralize unpaired electrons, thereby protecting mitochondrial DNA from oxidative damage[3].

References

-

Title: 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves Source: IPTEK The Journal for Technology and Science / Semantic Scholar URL: 1

-

Title: Antioxidant and α-glucosidase inhibitory activities of compound isolated from Stachytarpheta jamaicensis (L) Vahl. leaves Source: Scientific Reports / PubMed Central (PMC) URL: 3

-

Title: Genus Stachys: A Review of Traditional Uses, Phytochemistry and Bioactivity Source: Molecules / MDPI URL: 4

-

Title: Iridoid Glycosides from Barleria lupulina Source: Journal of Natural Products / ACS Publications URL: 5

-

Title: 6β-Hydroxyipolamiide, an iridoid glucoside from Stachytarpheta mutabilis Source: Chemistry (1983) / Semantic Scholar URL: 2

Sources

- 1. iptek.its.ac.id [iptek.its.ac.id]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Genus Stachys: A Review of Traditional Uses, Phytochemistry and Bioactivity [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves | Yuliana | IPTEK The Journal for Technology and Science [iptek.its.ac.id]

Biosynthesis pathway of 6beta-Hydroxyipolamiide in plants.

Biosynthesis Pathway of 6 β -Hydroxyipolamiide in Plants: A Comprehensive Technical Guide

Executive Summary

6 β -Hydroxyipolamiide is a highly oxygenated, carbocyclic iridoid glycoside predominantly synthesized in plants of the Lamiales order (e.g., Stachys, Lamium, and Lamiaceae species). Recognized for its potent anti-inflammatory, antileishmanial, and neuroprotective properties, this secondary metabolite is a high-value target for drug development[1],[2]. This whitepaper delineates the complete biosynthetic trajectory of 6 β -hydroxyipolamiide, transitioning from the foundational methylerythritol phosphate (MEP) pathway to the highly specific, late-stage cytochrome P450 (CYP450)-mediated regioselective hydroxylations.

Core Biosynthetic Scaffolding: The MEP and Iridoid Pathway

The biosynthesis of iridoids is a highly complex, compartmentalized process. Unlike sesquiterpenes or triterpenes that rely on the cytosolic mevalonate (MVA) pathway, iridoid monoterpenes utilize geranyl pyrophosphate (GPP) derived exclusively from the plastidial MEP route[3].

Pathway Progression:

-

Geraniol Synthesis: Within the plastid, GPP is converted to the linear monoterpene geraniol by Geraniol Synthase (GES).

-

Hydroxylation and Oxidation: Geraniol is transported to the endoplasmic reticulum (ER), where Geraniol 8-hydroxylase (G8H) oxidizes it to 10-hydroxygeraniol. Subsequently, cytosolic 10-hydroxygeraniol oxidoreductase (10-HGO) yields 10-oxogeraniol[4].

-

Cyclization (The Defining Step): Iridoid synthase (ISY), a unique plant-derived enzyme, catalyzes the NAD(P)H-dependent reductive cyclization of 10-oxogeraniol into the cyclopentanopyran scaffold, forming 8-epi-iridodial[3].

-

Formation of 8-epi-Deoxyloganic Acid: Oxidation by Iridodial Oxidase (IO) produces 8-epi-iridotrial. This intermediate is further oxidized and glucosylated by 7-Deoxyloganetic acid synthase (7-DLAS) and UDP-glycosyltransferases (UGTs) to form 8-epi-deoxyloganic acid[5].

Mechanistic Insight: The stereochemistry at the C-8 position dictates the downstream iridoid class. "Route I" produces 8 β -stereochemistry (yielding loganin and secologanin), while "Route II" produces 8 α -stereochemistry (yielding aucubin and ipolamiide)[2]. 6 β -Hydroxyipolamiide exclusively derives from Route II via the 8-epi-deoxyloganic acid branch point[2].

Late-Stage Functionalization: From Scaffold to 6 β -Hydroxyipolamiide

The transition from 8-epi-deoxyloganic acid to 6 β -hydroxyipolamiide involves a series of highly coordinated, regioselective oxidations and esterifications.

-

C-8 and C-5 Oxidation: 8-epi-deoxyloganic acid undergoes hydroxylation at the C-8 position and subsequent oxidation at C-5. Isotope labeling studies utilizing deuterium-labeled 8-epi-deoxyloganic acid have confirmed that oxidation at C-5 is one of the final steps in forming the ipolamiide scaffold[5].

-

Methylation: The C-11 carboxyl group is methylated by an S-adenosyl methionine (SAM)-dependent carboxyl methyltransferase, yielding the direct precursor, ipolamiide[1].

-

Regioselective β -Hydroxylation: The final conversion of ipolamiide to 6 β -hydroxyipolamiide requires a highly specific CYP450 monooxygenase that stereospecifically introduces a hydroxyl group at the 6 β position of the cyclopentane ring. This modification significantly alters the molecule's spatial conformation, enhancing its anti-inflammatory binding affinity by allowing novel hydrogen-bond interactions[4].

Quantitative Data: Mass Spectrometry Parameters

To facilitate the identification of these intermediates in metabolomic studies, the following table summarizes the exact mass and diagnostic fragments essential for LC-MS/MS pathway validation.

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Diagnostic MS/MS Fragment (m/z) | Biosynthetic Role |

| 10-Oxogeraniol | C 10 H 16 O 2 | 168.1150 | 151.1 [M+H-H 2 O] + | Linear Precursor |

| 8-epi-Deoxyloganic acid | C 16 H 24 O 9 | 360.1420 | 197.1[Aglucone-H] − | Route II Branch Point |

| Ipolamiide | C 17 H 26 O 11 | 406.1475 | 243.1 [Aglucone-H] − | Direct Precursor |

| 6 β -Hydroxyipolamiide | C 17 H 26 O 12 | 422.1424 | 259.1[Aglucone-H] − | Final Metabolite |

(Data synthesized from KCF-S cluster structural databases[6])

Experimental Protocols for Pathway Elucidation

To map and validate this pathway, researchers must employ self-validating experimental designs that couple analytical chemistry with molecular biology.

Protocol 1: In Planta Isotope Tracing (Metabolic Flux Analysis)

-

Causality: Feeding unlabeled precursors cannot distinguish de novo biosynthesis from endogenous pool fluctuations. Using 13 C or 2 H-labeled precursors allows precise tracking of stereochemical retention and bond cleavage[5]. Hydroponic feeding is chosen over topical application to ensure systemic uptake via the xylem, preventing localized enzymatic degradation on leaf surfaces.

-

Step 1: Precursor Preparation: Synthesize 13 C-labeled 10-hydroxygeraniol or 2 H-labeled 8-epi-deoxyloganic acid.

-

Step 2: Hydroponic Feeding: Submerge the excised stems of young Lamiaceae plants in a sterile aqueous solution containing 1 mM of the labeled precursor for 48-72 hours.

-

Step 3: Quenching & Extraction: Flash-freeze tissue in liquid nitrogen to halt metabolism. Lyophilize and extract using 70% LC-MS grade methanol.

-

Step 4: LC-MS/MS Analysis: Analyze via UHPLC-Q-TOF-MS.

-

Validation Checkpoint: The protocol is self-validating if the mass shift in the product (e.g., +M mass isotopomers in 6 β -hydroxyipolamiide) perfectly matches the isotopic enrichment of the fed precursor, with parallel mock-fed controls showing natural isotopic distribution.

Protocol 2: Transcriptomics-Guided CYP450 Discovery

-

Causality: Late-stage hydroxylases (like the 6 β -hydroxylase) are often expressed at low levels. By using spatial-temporal transcriptomics, researchers can correlate the expression of uncharacterized CYPs with the accumulation peaks of 6 β -hydroxyipolamiide. Heterologous expression in Nicotiana benthamiana is selected over E. coli because plant CYPs require specific membrane anchoring and Cytochrome P450 reductases (CPRs) for electron transfer, which bacterial systems lack.

-

Step 1: RNA-Seq & Co-expression: Sequence RNA from high-producing (e.g., young leaves) vs. low-producing tissues. Use the known ISY gene as a bait to identify co-expressed CYP450 candidates.

-

Step 2: Cloning & Agrobacterium Transformation: Clone candidate CYPs into binary vectors and transform into Agrobacterium tumefaciens.

-

Step 3: Transient Expression: Co-infiltrate N. benthamiana leaves with the candidate CYP and a general plant CPR.

-

Step 4: In Vitro Microsomal Assay: Isolate microsomal fractions from infiltrated leaves. Incubate with 100 μ M ipolamiide and 1 mM NADPH at 30°C for 1 hour.

-

Step 5: Product Verification: Terminate the reaction with ethyl acetate, extract, and analyze via LC-MS for the appearance of the 422.1424 Da peak.

-

Validation Checkpoint: Inclusion of a vector-only control ensures that endogenous N. benthamiana enzymes are not responsible for the conversion. The stoichiometric consumption of NADPH relative to product formation further validates the monooxygenase activity.

Visualizations

Caption: Biosynthetic pathway of 6 β -hydroxyipolamiide from the MEP pathway via 8-epi-deoxyloganic acid.

Caption: Self-validating experimental workflow for discovering novel iridoid biosynthesis enzymes.

References[1] Lamiide and Ipolamiide: A Comprehensive Review of Their Bioactive Properties and Therapeutic Potential | ResearchGate | View Source[3] Plant iridoids: Chemistry, dietary sources and potential health benefits | National Center for Biotechnology Information (PMC) | View Source[2] Revisiting nature: a review of iridoids as a potential antileishmanial class | National Center for Biotechnology Information (PMC) | View Source[4] Anti-Inflammatory Iridoids of Botanical Origin | National Center for Biotechnology Information (PMC) | View Source[5] Iridoid glycosides from the flowering plant Lamourouxia dasyantha (Cham. & Schltdl.) W.R. Ernst | ResearchGate | View Source[6] KCF-S cluster No. 56 (71 metabolites) - PCIDB | Genome.jp | View Source

Sources

Comprehensive Technical Guide: Chemical Structure, Stereochemistry, and Isolation of 6β-Hydroxyipolamiide

Executive Summary

6β-Hydroxyipolamiide (CAS: 87797-84-0) is a highly oxygenated, biologically active iridoid glycoside predominantly isolated from the Stachytarpheta genus, including S. jamaicensis and S. mutabilis[1][2]. Characterized by a complex cyclopenta[c]pyran core, this secondary metabolite has garnered significant pharmacological interest due to its targeted α-glucosidase inhibitory activity (IC50 = 539.17 μg/mL) and innate antioxidant properties[3]. This technical whitepaper provides a rigorous examination of its stereochemical architecture, biosynthetic origins, and the self-validating analytical methodologies required for its extraction and characterization.

Chemical Structure and Stereochemistry

Iridoid glycosides are monoterpene derivatives defined by a rigid cyclopenta[c]pyran skeleton. 6β-Hydroxyipolamiide is a functionalized derivative of ipolamiide, distinguished by an additional hydroxyl group at the C-6 position in the β-orientation[4].

-

Core Skeleton: The molecule features a cis-fused cyclopenta[c]pyran ring system, an evolutionary structural conservation in natural iridoids that minimizes internal ring strain[5].

-

Substituents and Stereocenters:

-

C-1: Attached to a β-D-glucopyranosyl moiety via an O-glycosidic bond. The anomeric proton typically exhibits a large coupling constant ( J≈7.5−8.0 Hz) in 1 H-NMR, confirming the β-configuration[6].

-

C-4: Substituted with a methyl ester group ( −COOCH3 ). This group conjugates with the C-3 enol ether double bond, providing a characteristic UV absorption maximum ( λmax ) around 235 nm[2][7].

-

C-5: Possesses a tertiary hydroxyl group. The bridgehead stereocenter at C-5 is β-oriented, which is standard for ipolamiide derivatives.

-

C-6: The defining feature of this molecule is the secondary hydroxyl group at C-6. Its β-orientation places it cis to the C-5 hydroxyl, significantly altering the local intramolecular hydrogen-bonding network compared to standard ipolamiide[4].

-

C-8: Contains both a tertiary hydroxyl group (β-oriented) and a methyl group (α-oriented)[6][7].

-

C-9: The bridgehead proton at C-9 is α-oriented, maintaining the cis-ring fusion with C-5[8].

-

Causality in Stereochemical Analysis: The assignment of the C-6 β-hydroxyl is not trivial and relies heavily on spatial proximity. In 2D NOESY/ROESY NMR experiments, a strong Nuclear Overhauser Effect (NOE) correlation between the H-6 proton and the H-9α proton confirms that H-6 must be α-oriented. Consequently, this geometric constraint dictates that the C-6 hydroxyl group is locked in the β-equatorial position[8].

Biosynthetic Pathway

The biosynthesis of 6β-hydroxyipolamiide follows the classical mevalonate-independent (MEP) pathway leading to monoterpenes. The pathway relies on sequential, highly specific enzymatic oxidations.

Biosynthetic pathway of 6β-hydroxyipolamiide from geraniol via loganic acid and ipolamiide.

Isolation and Purification Methodology

The isolation of highly polar iridoid glycosides requires a carefully designed polarity-gradient workflow. The following protocol outlines a self-validating system for extracting 6β-hydroxyipolamiide from S. jamaicensis leaves[2][3].

Causality of Solvent Selection: Methanol is chosen for primary extraction because its high dielectric constant efficiently disrupts cellular matrices and solubilizes polar glycosides. Subsequent liquid-liquid partitioning with n-butanol selectively isolates the glycosidic fraction, leaving behind lipophilic aglycones in hexane and highly polar polymeric tannins in the aqueous phase.

Step-by-Step Protocol:

-

Extraction: Macerate 1.0 kg of pulverized, air-dried S. jamaicensis leaves in 5.0 L of 95% Methanol for 72 hours at room temperature. Filter and concentrate under reduced pressure (≤ 40°C to prevent thermal degradation of the glycosidic bond).

-

Partitioning: Suspend the crude methanolic extract in distilled water (1.0 L) and sequentially partition with Hexane (3 x 1 L), Ethyl Acetate (3 x 1 L), and n-Butanol (3 x 1 L).

-

Primary Fractionation: Subject the n-Butanol fraction (enriched in iridoids) to Silica Gel Column Chromatography (200-300 mesh). Elute with a step gradient of CHCl3:MeOH (from 9:1 to 7:3 v/v).

-

Size Exclusion: Pool fractions exhibiting UV activity at 235 nm and TLC spots reactive to vanillin-sulfuric acid (turning dark blue/purple, characteristic of iridoids). Load onto a Sephadex LH-20 column eluted with isocratic Methanol to remove phenolic contaminants.

-

Preparative HPLC: Purify the target sub-fraction using reverse-phase prep-HPLC (C18 column, 250 x 20 mm, 5 μm). Mobile phase: 15% Acetonitrile in Water (isocratic). Flow rate: 10 mL/min. Detection: 238 nm. Collect the peak eluting at the specific retention time for 6β-hydroxyipolamiide.

-

Validation: Lyophilize the collected fraction. Purity (>98%) is self-validated via analytical HPLC and 1 H-NMR integration[9].

Step-by-step polarity-guided isolation workflow for purifying 6β-hydroxyipolamiide.

Quantitative Data & Spectroscopic Validation

To ensure trustworthiness and reproducibility in drug development, the isolated compound must be validated against established structural and pharmacological parameters.

| Property | Value / Description | Reference |

| Chemical Name | 6β-Hydroxyipolamiide | [9] |

| CAS Registry Number | 87797-84-0 | [3] |

| Molecular Formula | C17H26O12 | [4] |

| Molecular Weight | 422.4 g/mol | [9] |

| SMILES | COC(=O)C1=COC(O[C@H]2OC(CO)C(O)[C@@H]2O)[C@H]2[C@]1(O)C[C@]2(C)O | [4] |

| UV λmax (MeOH) | ~235 nm (conjugated enol ether system) | [2] |

| Key 1 H-NMR Signals | δ 7.45 (1H, s, H-3), δ 5.15 (1H, d, J=8.0 Hz, H-1') | [6][8] |

| Pharmacological Target | α-Glucosidase (IC50 = 539.17 μg/mL) | [3] |

Mechanistic insight into NMR Validation: The singlet at ~ δ 7.45 is highly diagnostic for H-3 of the iridoid core, as it is strongly deshielded by both the adjacent ring oxygen and the conjugated C-4 carbonyl group. The doublet at ~ δ 5.15 with a coupling constant of 8.0 Hz strictly validates the β-configuration of the anomeric sugar proton, confirming the structural integrity of the glycosidic linkage[8].

References

- BioCrick. "Certificate of Analysis - BioCrick: 6beta-Hydroxyipolamiide." BioCrick Biotech Co., Ltd.

- ACS Publications. "Structural Revision of Some Recently Published Iridoid Glucosides." Journal of Natural Products.

- ChemicalBook. "6beta-Hydroxyipolamiide | 87797-84-0." ChemicalBook.

- SciELO. "Bignoniaceae, uma espécie invasora de pastagens em Mato Grosso do Sul Estudo fitoquímico e avaliação alelopática de Memora peregrina." Química Nova.

- InvivoChem. "6β-Hydroxyipolamiide | α-葡萄糖苷酶抑制剂| CAS 87797-84-0." InvivoChem.

- J-GLOBAL. "Ipolamiide | Chemical Substance Information." Japan Science and Technology Agency.

- PubChem - NIH. "Ipolamiide | C17H26O11 | CID 442425." National Center for Biotechnology Information.

- KNApSAcK. "KNApSAcK Metabolite Information - C00010579." Nara Institute of Science and Technology.

Sources

- 1. 6beta-Hydroxyipolamiide | 87797-84-0 [chemicalbook.com]

- 2. scielo.br [scielo.br]

- 3. 6β-Hydroxyipolamiide | α-葡萄糖苷酶抑制剂 | CAS 87797-84-0 | 美国InvivoChem [invivochem.cn]

- 4. KNApSAcK Metabolite Information - C00010579 [knapsackfamily.com]

- 5. 8-Epiloganin | CAS:79172-04-6 | Iridoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. Ipolamiide | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. Ipolamiide | C17H26O11 | CID 442425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biocrick.com [biocrick.com]

Spectroscopic data (NMR, IR, UV-Vis) of 6beta-Hydroxyipolamiide.

An In-Depth Technical Guide to the Spectroscopic Data of 6β-Hydroxyipolamiide

This guide provides a comprehensive analysis of the spectroscopic data for 6β-Hydroxyipolamiide, an iridoid glycoside of interest to researchers in natural product chemistry, pharmacology, and drug development. The content herein is structured to offer not just raw data, but a deeper understanding of the experimental rationale and data interpretation, reflecting the best practices in structural elucidation.

Introduction to 6β-Hydroxyipolamiide

6β-Hydroxyipolamiide (Chemical Formula: C₁₇H₂₆O₁₂) is an iridoid glycoside, a class of secondary metabolites known for their diverse biological activities.[1] It has been successfully isolated from the leaves of Stachytarpheta jamaicensis and previously from Stachytarpheta mutabilis.[1][2] The isolation from S. jamaicensis represents the first report of this compound from this particular plant species.[1][3][4][5][6]

Physically, 6β-Hydroxyipolamiide presents as a white powder with a melting point of 130-131 °C and is soluble in methanol and acetone.[1][5] Its structural elucidation relies on a synergistic combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), complemented by Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Caption: 2D representation of 6β-Hydroxyipolamiide's core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

Expertise & Experience: The Rationale for a Multi-Dimensional NMR Approach

For a complex natural product like 6β-Hydroxyipolamiide, a simple one-dimensional (1D) ¹H NMR spectrum is insufficient for unambiguous structural assignment. The significant overlap of proton signals, especially within the glucose moiety, necessitates a suite of NMR experiments.

-

¹H NMR: Provides the initial map of proton environments, including their chemical shifts, integrations (proton count), and multiplicities (neighboring protons).

-

¹³C NMR: Reveals the number of unique carbon atoms and their electronic environments (e.g., sp², sp³, carbonyl), defining the carbon skeleton.

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This crucial experiment differentiates between CH, CH₂, and CH₃ groups, which is vital for piecing together molecular fragments. Quaternary carbons are absent in a DEPT-135 spectrum. The analysis of 6β-Hydroxyipolamiide showed two methylene (CH₂) groups, which was critical for confirming its structure.[1]

-

2D NMR (HMQC & HMBC): These experiments are the cornerstone of modern structural elucidation.

-

HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded protons and carbons, definitively assigning which proton is attached to which carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation) is arguably the most powerful experiment. It reveals long-range correlations (typically 2-3 bonds) between protons and carbons. By observing these correlations, one can connect the molecular fragments identified by other experiments, confirming the overall connectivity and the precise location of substituents, such as the glucose unit on the iridoid core.

-

Data Presentation & Interpretation

The following data were reported from the analysis of 6β-Hydroxyipolamiide isolated from S. jamaicensis.[1]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 6β-Hydroxyipolamiide [1]

| No. C | ¹H (δH ppm) | ¹³C (δC ppm) | DEPT 135 | HMBC (H → C) |

| 1 | 5.621 (1H, s) | 93.23 | CH | 3, 1' |

| 3 | 7.313 (1H, s) | 151.115 | CH | 1, 4, 11 |

| 4 | - | 111.45 | C | - |

| 5 | 3.14 (1H, m) | 38.34 | CH | 1, 4, 6, 9 |

| 6 | 4.12 (1H, m) | 78.43 | CH | 5, 7, 8 |

| 7 | 4.01 (1H, m) | 77.21 | CH | 5, 6, 8, 9 |

| 8 | 2.12 (1H, m) | 57.23 | CH | 1, 6, 7, 9, 10 |

| 9 | 2.78 (1H, m) | 45.43 | CH | 1, 5, 7, 8 |

| 10 | 1.21 (3H, d, J=6.8) | 21.23 | CH₃ | 7, 8, 9 |

| 11 | - | 167.34 | C | - |

| 1' | 4.54 (1H, d, J=7.8) | 99.23 | CH | 1, 2', 5' |

| 2' | 3.12 (1H, m) | 73.23 | CH | 1', 3' |

| 3' | 3.28 (1H, m) | 76.34 | CH | 2', 4' |

| 4' | 3.16 (1H, m) | 70.23 | CH | 3', 5' |

| 5' | 3.18 (1H, m) | 77.23 | CH | 1', 4', 6' |

| 6' | 3.65 (1H, m); 3.45 (1H, m) | 61.49 | CH₂ | 4', 5' |

| OCH₃ | 3.61 (3H, s) | 51.23 | CH₃ | 11 |

Note: Data extracted from the primary literature.[1] Multiplicities and coupling constants were partially reported.

Key Interpretations:

-

Anomeric Proton (H-1'): The signal at 4.54 ppm with a large coupling constant (d, J=7.8 Hz) is characteristic of a β-configured anomeric proton in the glucose unit.

-

Olefinic Proton (H-3): The downfield signal at 7.313 ppm is indicative of a proton on a double bond conjugated with a carbonyl group (C-11).

-

Glucoside Linkage: The HMBC correlation from the anomeric proton (H-1') to the C-1 carbon (93.23 ppm) of the iridoid core unambiguously confirms the point of attachment of the glucose moiety.

-

Methyl Ester: The singlet at 3.61 ppm integrating to three protons (OCH₃) and its HMBC correlation to the ester carbonyl carbon C-11 (167.34 ppm) confirms the methyl ester functionality.

Experimental Protocol: Acquiring High-Fidelity NMR Data

Caption: A standard workflow for NMR-based structure elucidation.

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, given the compound's reported solubility) in a 5 mm NMR tube.[7] Ensure the sample is fully dissolved to avoid line broadening.

-

Spectrometer Setup: The analysis should be performed on a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[8] Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

1D ¹H Acquisition: Acquire a standard ¹H spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), an appropriate relaxation delay (D1, e.g., 1-2 seconds), and an acquisition time of 3-4 seconds.[8]

-

1D ¹³C & DEPT-135 Acquisition: Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. These experiments require significantly more scans than ¹H NMR due to the low natural abundance of ¹³C.

-

2D NMR Acquisition: Based on the 1D data, set up and run 2D experiments like HMQC and HMBC. These are longer experiments, often requiring several hours each, but are non-negotiable for de novo structure elucidation.[9]

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and peak picking. For ¹H spectra, perform integration to determine proton ratios.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: A Complementary Perspective

While NMR provides the molecular skeleton, IR spectroscopy offers a rapid and non-destructive method to confirm the presence of key functional groups. For 6β-Hydroxyipolamiide, IR is expected to identify the hydroxyl, carbonyl, alkene, and ether functionalities, corroborating the structural features deduced from NMR.

Data Presentation & Interpretation

The isolation of 6β-Hydroxyipolamiide was verified using IR spectrophotometry, among other techniques.[1][3][4][5] While the specific peak values from the original analysis are not detailed in the available literature, the expected absorptions based on its known structure are summarized below.

Table 2: Expected Characteristic IR Absorption Bands for 6β-Hydroxyipolamiide

| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |

| O-H (Hydroxyls) | 3500 - 3200 (Broad) | Multiple -OH groups from the iridoid core and glucose moiety lead to extensive hydrogen bonding. |

| C-H (sp³ Aliphatic) | 3000 - 2850 | C-H stretching from the iridoid core and glucose. |

| C=O (α,β-Unsaturated Ester) | 1725 - 1700 | Conjugation lowers the frequency from a typical saturated ester (~1740 cm⁻¹). |

| C=C (Alkene) | 1650 - 1600 | Stretching of the double bond in the iridoid ring. |

| C-O (Ethers, Esters, Alcohols) | 1300 - 1000 | Complex region with multiple C-O stretching vibrations from the glycosidic bond, ester, and hydroxyls. |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, convenient alternative to traditional KBr pellets, requiring minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.[10]

-

Sample Application: Place a small amount (1-2 mg) of the solid 6β-Hydroxyipolamiide powder directly onto the crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.[10]

-

Data Processing: The resulting spectrum should be baseline-corrected and the peaks labeled with their corresponding wavenumbers (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Chromophore

Expertise & Experience: Identifying Conjugated Systems

UV-Vis spectroscopy is highly effective for detecting conjugated π-electron systems, which act as chromophores. In 6β-Hydroxyipolamiide, the α,β-unsaturated methyl ester moiety within the iridoid core is the principal chromophore. Its presence gives rise to a characteristic absorption maximum (λmax) in the UV region, providing a quick diagnostic check for this structural feature.

Data Presentation & Interpretation

The structural elucidation of 6β-Hydroxyipolamiide utilized UV-Vis spectrophotometry.[1][3][4][5] Similar iridoid glycosides with this chromophore typically exhibit a λmax in the range of 230-240 nm.[11] This absorption corresponds to a π → π* electronic transition within the conjugated system.

Table 3: Expected UV-Vis Absorption Data for 6β-Hydroxyipolamiide

| Chromophore | Expected λmax (nm) | Solvent | Transition |

| α,β-Unsaturated Methyl Ester | ~ 235 ± 5 nm | Methanol | π → π* |

Experimental Protocol: Obtaining a UV-Vis Spectrum

-

Solution Preparation: Prepare a dilute solution of 6β-Hydroxyipolamiide in a UV-transparent solvent, such as methanol. A typical concentration is in the range of 0.01-0.1 mg/mL.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.[12] Fill a quartz cuvette with the solvent (methanol) to be used as the blank.

-

Blanking: Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Sample Measurement: Replace the blank cuvette with a quartz cuvette containing the sample solution. Scan the absorbance, typically from 400 nm down to 200 nm.[13]

-

Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. Identify the wavelength of maximum absorbance (λmax).

Integrated Spectroscopic Analysis Workflow

Caption: Integration of multiple spectroscopic techniques for structural validation.

Conclusion

The structural elucidation of 6β-Hydroxyipolamiide is a classic example of modern natural product chemistry, showcasing the power of a multi-faceted spectroscopic approach. While 1D and 2D NMR spectroscopy provide the definitive evidence for the molecular framework and connectivity, IR and UV-Vis spectroscopy serve as rapid and essential complementary techniques for confirming key functional groups and chromophores. This guide provides the foundational data and experimental rationale necessary for researchers working with this compound, ensuring both technical accuracy and a field-proven understanding of the analytical process.

References

-

Yuliana, Auwaliyah, F., & Fatmawati, S. (2019). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal for Technology and Science, 30(3), 68-72. [Link]

-

Semantic Scholar. (n.d.). [PDF] 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. Retrieved from [Link]

-

Pl@ntUse. (2023, June 18). Stachytarpheta jamaicensis (PROSEA). Retrieved from [Link]

-

Rodríguez, S. M., & Castro, O. (1996). [Pharmacological and chemical evaluation of stachytarpheta jamaicensis (Verbenaceae)]. Revista de Biología Tropical, 44(2A), 353–359. [Link]

-

Yuliana. (n.d.). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal for Technology and Science. Retrieved from [Link]

-

Academia.edu. (n.d.). (PDF) 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. Retrieved from [Link]

-

Yuliana, Auwaliyah, F., & Fatmawati, S. (2025, July 1). 6B-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves. IPTEK The Journal for Technology and Science, 30(3), 68–72. [Link]

-

Liew, M., & Young, Y. K. (2016). Stachytarpheta jamaicensis (L.) Vahl: From Traditional Usage to Pharmacological Evidence. Evidence-Based Complementary and Alternative Medicine, 2016, 8423415. [Link]

-

ResearchGate. (n.d.). The H-NMR spectral data of isolated compound. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of compound 6. The inset shows expanded region with H6.... Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectral data of compounds 3, 6, 8, 9 and 12. Retrieved from [Link]

-

ResearchGate. (2023, April 16). (PDF) Phytochemical Composition and In vitro Antioxidant Activity of Aerial Part of Aqueous Extract of Stachytarpheta jamaicensis (Verbenaceae). Retrieved from [Link]

-

Ben-Mbarek, A., et al. (2023). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Molecules, 28(14), 5438. [Link]

-

He, Y., et al. (2021). Metabolite Identification Using Infrared Ion Spectroscopy—Novel Biomarkers for Pyridoxine-Dependent Epilepsy. Analytical Chemistry, 93(43), 14366–14373. [Link]

-

Runyon, J. R., et al. (2019). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. PLoS One, 14(1), e0210923. [Link]

-

ResearchGate. (n.d.). UV-VIS SPECTRUM PEAK VALUES (nm) AND ABSORBANCE OF EXTRACTS. Retrieved from [Link]

-

Japanese Pharmacopoeia. (n.d.). ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]

-

Alov, P., et al. (2010). Isolation and structure elucidation of 5'-O-beta-D-glucopyranosyl-dihydroascorbigen from Cardamine diphylla rhizome. Natural Product Communications, 5(9), 1395–1396. [Link]

-

de Souza, L. P., & Leal, P. C. (2023). Special Issue—“Isolation, Structure Elucidation and Biological Activity of Natural Products”. Molecules, 28(14), 5406. [Link]

-

Wang, Z., et al. (2017). Using UHPLC and UV-vis Fingerprint Method to Evaluate Substitutes for Swertia mileensis: An Endangered Medicinal Plant. Pharmacognosy Magazine, 13(Suppl 1), S73–S79. [Link]

-

Kaneva, E., et al. (2023). Mid-Infrared Spectroscopic Study of Cultivating Medicinal Fungi Ganoderma: Composition, Development, and Strain Variability of Basidiocarps. International Journal of Molecular Sciences, 25(1), 406. [Link]

-

ResearchGate. (n.d.). 1 H NMR and 13 C NMR data of sediments 1 and 3 (a mixture of α-and β-amyrin). Retrieved from [Link]

-

ResearchGate. (2026, February 21). Development of a UV/VIS spectrophotometric method for analysis of total polyphenols from caesalpinia peltophoroides BENTH. Retrieved from [Link]

-

ResearchGate. (2026, February 22). 1H and13C NMR spectral data of new saponins fromCordia piauhiensis | Request PDF. Retrieved from [Link]

-

Phan, D. H., et al. (2025, August 29). Characterizing 13C Spectral Assignments and Substituent Distributions of Hydroxypropylmethylcellulose Acetyl Succinate Using Dynamic Nuclear Polarization Nuclear Magnetic Resonance Spectroscopy. Molecular Pharmaceutics, 18(10), 3848–3856. [Link]

Sources

- 1. iptek.its.ac.id [iptek.its.ac.id]

- 2. semanticscholar.org [semanticscholar.org]

- 3. 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves | Yuliana | IPTEK The Journal for Technology and Science [iptek.its.ac.id]

- 4. (PDF) 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves [academia.edu]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. 6B-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves | IPTEK The Journal for Technology and Science [journal.its.ac.id]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mid-Infrared Spectroscopic Study of Cultivating Medicinal Fungi Ganoderma: Composition, Development, and Strain Variability of Basidiocarps [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. mhlw.go.jp [mhlw.go.jp]

- 13. researchgate.net [researchgate.net]

In-Depth Technical Guide: Physical, Chemical, and Pharmacological Properties of 6β-Hydroxyipolamiide

Executive Summary

6β-Hydroxyipolamiide (CAS: 87797-84-0) is a highly oxygenated, bioactive iridoid glycoside predominantly isolated from plants of the Verbenaceae family, most notably Stachytarpheta jamaicensis[1]. In the landscape of natural product drug discovery, iridoid glycosides are highly valued for their diverse pharmacological profiles. 6β-Hydroxyipolamiide has recently garnered significant attention from researchers due to its potent α-glucosidase inhibitory activity, robust free-radical scavenging capabilities, and its emerging potential as an in silico viral entry inhibitor[1][2].

This technical whitepaper synthesizes the physicochemical thermodynamics, field-proven isolation methodologies, and established pharmacological mechanisms of 6β-Hydroxyipolamiide to serve as a comprehensive resource for drug development professionals.

Physicochemical Profiling & Structural Thermodynamics

The structural foundation of 6β-Hydroxyipolamiide consists of a cyclopenta[c]pyran ring system fused with a β-D-glucopyranosyl moiety. The defining feature of this specific derivative is the stereospecific hydroxyl group at the 6β position.

From a thermodynamic and pharmacokinetic perspective, the dense population of hydroxyl groups dictates its behavior in biological systems. With a topological polar surface area (tPSA) of 195.6 Ų and a highly negative LogP (-2.72), the compound is exceptionally hydrophilic[3].

Causality in Drug Design: This extreme hydrophilicity ensures excellent solubility in the aqueous environment of the gastrointestinal tract, making it an ideal candidate for targeting intestinal brush border enzymes (like α-glucosidase). However, this same property restricts its passive permeability across lipophilic barriers, meaning it is highly unlikely to cross the blood-brain barrier (BBB) without a specialized transport mechanism.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Clinical / Experimental Significance |

| Molecular Formula | C₁₇H₂₆O₁₂ | Defines the highly oxygenated iridoid glycoside structure. |

| Molecular Weight | 422.38 g/mol | Falls within the Lipinski Rule of 5 for molecular mass. |

| Density | 1.7 ± 0.1 g/cm³[3] | Indicates a dense crystalline packing in its solid state. |

| Boiling Point | 669.3 ± 55.0 °C[3] | High BP reflects extensive intermolecular hydrogen bonding. |

| Flash Point | 238.5 ± 25.0 °C[3] | Relevant for industrial scale-up and safety handling. |

| LogP | -2.72[3] | High hydrophilicity; poor lipid membrane permeability. |

| tPSA | 195.6 Ų[3] | High polar surface area; excellent for aqueous solubility. |

Extraction and Isolation Methodology

Isolating high-purity iridoid glycosides requires a polarity-guided fractionation approach. The following step-by-step methodology details the extraction of 6β-Hydroxyipolamiide from Stachytarpheta jamaicensis leaves[1].

Expertise Insight (Causality of Solvents): Methanol is selected as the primary extraction solvent because its high dielectric constant effectively disrupts the plant cellular matrix and solubilizes polar glycosides. Sequential liquid-liquid partitioning acts as a self-validating polarity gradient: hexane removes lipophilic waxes and chlorophylls, ethyl acetate captures medium-polarity flavonoids, and n-butanol (n-BuOH) selectively traps the highly polar iridoid glycosides due to the affinity of their sugar moieties.

Step-by-Step Isolation Protocol

-

Matrix Preparation: Air-dry fresh leaves of S. jamaicensis in the shade to prevent UV-induced degradation of secondary metabolites. Pulverize into a fine powder to maximize surface area.

-

Primary Extraction (Maceration): Suspend 1.0 kg of the pulverized leaves in 5.0 L of 100% Methanol. Macerate at room temperature for 72 hours with intermittent agitation.

-

Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield a crude methanolic extract.

-

Liquid-Liquid Partitioning: Suspend the crude extract in 500 mL of distilled water. Partition sequentially with equal volumes (3 × 500 mL) of n-hexane, dichloromethane, ethyl acetate, and finally n-butanol.

-

Fraction Validation: Evaporate the n-butanol fraction. Validate the presence of iridoids by running a Thin Layer Chromatography (TLC) plate and spraying it with vanillin-sulfuric acid reagent (iridoids typically yield distinct blue/purple spots upon heating).

-

Column Chromatography: Subject the validated n-BuOH fraction to silica gel column chromatography. Elute using a step-gradient of Chloroform:Methanol (from 90:10 to 50:50 v/v).

-

Final Purification: Pool the iridoid-positive sub-fractions and purify via preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column (Mobile phase: H₂O:Acetonitrile gradient) to yield pure 6β-Hydroxyipolamiide (>98% purity).

Fig 1: Step-by-step isolation workflow of 6β-Hydroxyipolamiide from S. jamaicensis.

Pharmacological Mechanisms and Applications

A. Alpha-Glucosidase Inhibition (Antidiabetic Target)

Postprandial hyperglycemia is a primary therapeutic target in the management of Type 2 Diabetes Mellitus. Intestinal α-glucosidase is the enzyme responsible for hydrolyzing complex carbohydrates into absorbable monosaccharides.

-

Mechanism: 6β-Hydroxyipolamiide acts as a competitive inhibitor of α-glucosidase. Its dense array of hydroxyl groups mimics the transition state of carbohydrate substrates, forming stable hydrogen bonds within the enzyme's catalytic pocket.

-

Quantitative Efficacy: In vitro assays have demonstrated that 6β-Hydroxyipolamiide successfully inhibits α-glucosidase activity with an established IC₅₀ of 539.17 μg/mL[1].

Fig 2: Mechanism of action for α-glucosidase inhibition and glycemic control.

B. Antioxidant Activity

Oxidative stress is a major driver of cellular senescence and metabolic disorders. 6β-Hydroxyipolamiide exhibits significant radical scavenging activity against DPPH and ABTS radicals[1]. The electron-rich cyclopenta[c]pyran core, supported by its hydroxyl substituents, readily donates hydrogen atoms to neutralize free radicals, thereby interrupting oxidative chain reactions.

C. In Silico Viral Inhibition (SARS-CoV-2)

Recent computational drug design studies have evaluated the ligands of Stachytarpheta jamaicensis for antiviral properties. Molecular docking and dynamic simulations have investigated 6β-Hydroxyipolamiide's binding affinity to the host Angiotensin-Converting Enzyme 2 (ACE-2) receptor[2]. By binding to ACE-2, these ligands theoretically obstruct the ligation of the SARS-CoV-2 viral spike glycoproteins, presenting a novel avenue for prophylactic drug development[2].

References

-

InvivoChem. (n.d.). 6β-Hydroxyipolamiide | α-葡萄糖苷酶抑制剂 | CAS 87797-84-0. InvivoChem. URL:[Link]

-

Fatmawati, S., Auwaliyah, F., Yuliana, Hasanah, N., Putri, D. A., Kainama, H., & Choudhary, M. I. (2023). Antioxidant and α-glucosidase inhibitory activities of compound isolated from Stachytarpheta jamaicensis (L) Vahl. leaves. Scientific Reports, 13(1), 18597. URL:[Link]

-

Morebise, O., & Kulkarni, S. (2023). Identifying Potential Inhibitors of SARS-CoV-2 from Three Medicinal Plants: An in silico Study. Journal of Advances in Medicine and Medical Research, 35(19), 26-33. URL:[Link]

Sources

6beta-Hydroxyipolamiide and its relationship to other iridoid glycosides.

6β-Hydroxyipolamiide: Structural Dynamics, Isolation Protocols, and Pharmacological Potential within the Iridoid Glycoside Class

Executive Summary

Iridoid glycosides constitute a highly bioactive class of cyclopentanopyran monoterpenoids that serve as critical defense mechanisms in dicotyledonous plants. Among these, 6β-Hydroxyipolamiide is a highly oxygenated derivative primarily isolated from the Stachytarpheta genus (e.g., S. mutabilis, S. jamaicensis). This whitepaper provides drug development professionals and analytical chemists with an in-depth technical breakdown of 6β-hydroxyipolamiide, detailing its structural relationship to other iridoids, its pharmacological relevance, and highly validated methodologies for its isolation and structural elucidation.

Structural Homology and Biosynthetic Relationships

The biosynthesis of iridoid glycosides is driven by the non-mevalonate (MEP) pathway, progressing from the monoterpene precursor geraniol to loganic acid and loganin. The structural divergence of 6β-hydroxyipolamiide from its direct precursor, ipolamiide, is defined by a highly specific enzymatic hydroxylation at the C-6 position[1].

This single β-oriented hydroxyl addition significantly increases the molecule's hydrophilicity and alters its spatial conformation, distinguishing it from structurally adjacent iridoids such as lamiide (which features modifications at the C-8 position).

Biosynthetic derivation of 6β-hydroxyipolamiide from monoterpene precursors.

Table 1: Comparative Structural Features of Selected Iridoid Glycosides

| Compound | Core Skeleton | C-6 Substitution | C-7 Substitution | C-8 Substitution |

| Loganin | Cyclopentanopyran | -H | -OH | -CH3 |

| Ipolamiide | Cyclopentanopyran | -H | -H | -OH, -CH3 |

| 6β-Hydroxyipolamiide | Cyclopentanopyran | -OH (β-oriented) | -H | -OH, -CH3 |

| Lamiide | Cyclopentanopyran | -OH | -OH | -OH, -CH3 |

Pharmacological Profile and Mechanism of Action

The Stachytarpheta genus has been extensively studied for its potent anti-inflammatory and antinociceptive properties. Pharmacological assays on iridoid fractions containing ipolamiide and its derivatives demonstrate a pronounced inhibitory effect on histamine- and bradykinin-induced smooth muscle contractions[2].

By antagonizing these specific G-protein coupled receptor (GPCR) pathways, 6β-hydroxyipolamiide presents a compelling scaffold for the development of novel therapeutics targeting chronic inflammatory cascades and hyperalgesia. The high degree of oxygenation in the molecule allows for strong hydrogen-bonding interactions within receptor binding pockets, a feature highly sought after in modern drug screening libraries[3].

Experimental Workflows: Isolation and Purification

Isolating highly polar, oxygenated iridoid glycosides requires a meticulously designed solvent partitioning strategy. The acid-sensitive enol-ether system of the iridoid core dictates that all extractions must occur under neutral conditions to prevent degradation or artifact formation.

Step-by-step extraction and HPLC isolation workflow for 6β-hydroxyipolamiide.

Protocol 1: Extraction and Chromatographic Isolation

-

Biomass Maceration : Pulverize air-dried leaves of S. jamaicensis. Macerate in 80% aqueous methanol at room temperature.

-

Causality: The high polarity of methanol ensures deep tissue penetration and complete solubilization of the glycosylated iridoids, while the aqueous component swells the plant matrix[4].

-

-

Defatting and Liquid-Liquid Partitioning : Concentrate the extract under reduced pressure and suspend the residue in distilled water. Partition sequentially with n-hexane and ethyl acetate.

-

Causality: Hexane removes lipophilic waxes and chlorophylls. Ethyl acetate removes mid-polarity aglycones and flavonoids. Extracting the remaining aqueous layer with n-butanol selectively captures the amphiphilic iridoid glycosides.

-

-

Silica Gel Fractionation : Load the concentrated n-butanol fraction onto a Silica Gel 60 column. Elute using a step gradient of Chloroform:Methanol (from 9:1 to 7:3).

-

Self-Validating System: Monitor fractions via Thin Layer Chromatography (TLC). Spray plates with vanillin-sulfuric acid reagent and heat; iridoids will self-validate by developing characteristic blue or purple spots.

-

-

Preparative HPLC : Subject the TLC-pooled iridoid fraction to preparative reversed-phase HPLC (C18 stationary phase) using an isocratic mobile phase of H2O:Acetonitrile (85:15 v/v). Detect at 210 nm.

-

Causality: The conjugated double bond in the cyclopentanopyran ring absorbs strongly at 210 nm, allowing precise peak collection of 6β-hydroxyipolamiide[3].

-

Structural Elucidation via NMR Spectroscopy

The definitive identification of 6β-hydroxyipolamiide relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. Because the mass and basic 1D spectra can closely resemble other iridoids, DEPT-135 is utilized as a definitive structural filter[4].

Protocol 2: NMR Validation System

-

Sample Preparation : Dissolve ~10 mg of the HPLC-purified compound (melting point 130-131 °C) in Methanol-d4 (CD3OD)[4].

-

1D NMR (1H and 13C) : Acquire standard spectra. The anomeric proton of the glucose moiety will appear as a distinct doublet (J ≈ 7.8 Hz) at ~4.6 ppm, validating the β-D-glucopyranosyl linkage.

-

DEPT-135 Analysis (Critical Step) : Run a DEPT-135 sequence to differentiate CH/CH3 carbons (positive phase) from CH2 carbons (negative phase).

-

Causality & Validation: The precursor, ipolamiide, contains three methylene (CH2) groups. The specific hydroxylation at C-6 in 6β-hydroxyipolamiide converts the C-6 CH2 into a CH-OH group. Therefore, a successful isolation is self-validated when the DEPT-135 spectrum shows exactly two downward-pointing peaks, confirming the structural modification[4].

-

Table 2: Key NMR Spectral Markers for 6β-Hydroxyipolamiide

| Carbon Position | δC (ppm) | DEPT-135 Phase | Functional Group Significance |

| C-7 (Aglycone) | ~37.24 | CH2 (Negative) | Ring methylene confirming the absence of substitution at this specific position[4]. |

| C-6' (Glucose) | ~61.49 | CH2 (Negative) | Primary alcohol of the β-D-glucopyranosyl moiety[4]. |

| C-1 (Aglycone) | ~93-95 | CH (Positive) | Acetal carbon linking the glucose moiety to the iridoid core. |

| C-1' (Glucose) | ~98-100 | CH (Positive) | Anomeric carbon of the glucose unit. |

References

-

Title: 6β-Hydroxyipolamiide, an iridoid glucoside from Stachytarpheta mutabilis Source: Phytochemistry / researcher.life URL: [Link]

-

Title: 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves Source: IPTEK The Journal for Technology and Science / its.ac.id URL: [Link]

-

Title: 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves | Request PDF Source: ResearchGate URL: [Link]

Sources

Therapeutic Potential and Mechanistic Profiling of 6β-Hydroxyipolamiide: A Technical Whitepaper

Executive Summary

6β-Hydroxyipolamiide is a naturally occurring iridoid glycoside isolated from medicinal plant species such as Stachytarpheta jamaicensis[1] and Stachys ocymastrum[2]. Characterized by its highly specific cyclopenta[c]pyran monoterpenoid scaffold, this compound has garnered significant interest in preclinical drug development due to its pleiotropic pharmacological profile. This whitepaper synthesizes current structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols to evaluate its potential as an anti-angiogenic, anti-inflammatory, and microbiome-modulating agent.

Structural Chemistry and Pharmacodynamics

Iridoids are secondary metabolites that primarily serve as phyto-defense mechanisms against herbivores, but exhibit potent pharmacological activities in mammalian systems[3]. Structurally, 6β-hydroxyipolamiide consists of a cyclopentane ring fused to an oxygen-containing pyran ring, conjugated to a β-D-glucopyranose moiety.

-

The C-6 β-Hydroxyl Group: The orientation and presence of the hydroxyl group at the C-6 position are critical structural determinants. This substitution enhances the molecule's hydrogen-bonding capacity, which is essential for docking into the active sites of target kinases and receptors[2].

-

Glycosidic Hydrolysis & Bioavailability: In its native glycoside form, the compound exhibits high hydrophilicity, which can limit passive cellular diffusion. However, upon oral administration, hydrolysis by gut microflora (via β-glucosidases) cleaves the glucose moiety, releasing the highly bioactive aglycone. This biotransformation is a crucial pharmacokinetic step that drastically increases its anti-inflammatory efficacy[3].

Core Biological Activities and Mechanistic Pathways

Anti-Angiogenic and Anti-Tumor Efficacy

Tumor metastasis relies heavily on angiogenesis to supply nutrients to rapidly dividing cells. 6β-Hydroxyipolamiide has demonstrated potent anti-angiogenic properties by disrupting endothelial cell proliferation. In vivo assays utilizing zebrafish embryos reveal that the compound significantly suppresses blood vessel growth by downregulating the transcription of pro-angiogenic factors, specifically Vascular Endothelial Growth Factor (VEGF) and Cluster of Differentiation 31 (CD31)[4]. At a concentration of 2 µM, 6β-hydroxyipolamiide achieved a ~35.20% inhibition of vessel growth, outperforming several related iridoid congeners[2].

Anti-Inflammatory and Analgesic Action

The anti-inflammatory mechanism of iridoid glycosides centers on the suppression of the Nuclear Factor kappa B (NF-κB) signaling pathway. By inhibiting NF-κB translocation to the nucleus, 6β-hydroxyipolamiide prevents the downstream expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This cascade effectively halts the production of pro-inflammatory cytokines (such as TNF-α and IL-6) and nitric oxide (NO) in macrophages[3].

Probiotic Synergy and Gastrointestinal Modulation

Emerging research highlights a unique interaction between iridoids and the human microbiome. Structurally similar compounds like ipolamiide have been shown to induce dose-dependent increases in the auto-aggregation of probiotic strains such as Lactobacillus acidophilus and Lactobacillus rhamnosus[5]. This aggregation enhances the adhesion of beneficial bacteria to the intestinal mucosa, fortifying the gut barrier and potentially amplifying the local metabolism of the iridoid into its active aglycone form.

Mechanistic pathways of 6β-Hydroxyipolamiide in suppressing inflammation and tumor angiogenesis.

Quantitative Data Summary

The following table synthesizes the comparative anti-angiogenic efficacy of 6β-hydroxyipolamiide against standard controls, derived from quantitative in vivo zebrafish models[2].

| Treatment Group | Concentration | Assay Model | Vessel Growth Inhibition (%) | Mechanistic Target |

| 6β-Hydroxyipolamiide | 2 µM | Zebrafish Embryo | 35.20% | VEGF / CD31 Downregulation |

| Ipolamiide | 2 µM | Zebrafish Embryo | 34.66% | VEGF / CD31 Downregulation |

| SU5416 (Positive Control) | 1 µM | Zebrafish Embryo | >80.00% | Direct VEGFR2 Kinase Inhibition |

| Vehicle (0.1% DMSO) | N/A | Zebrafish Embryo | 0.00% | Baseline Control |

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate orthogonal validation steps to confirm that phenotypic observations are directly caused by the molecular mechanisms proposed.

Protocol 1: In Vivo Anti-Angiogenesis Assay (Zebrafish Embryo Model)

Causality & Rationale: The transgenic Tg(fli1a:EGFP) zebrafish model is utilized because its endothelial cells express enhanced green fluorescent protein (EGFP). This allows for direct, non-invasive visualization of blood vessel formation in a living organism, providing a highly accurate readout of anti-angiogenic compound efficacy without the confounding variables of in vitro cell culture.

Methodology:

-

Embryo Selection: Collect fertilized eggs from Tg(fli1a:EGFP) zebrafish. At 24 hours post-fertilization (hpf), manually dechorionate the embryos using a mild pronase solution to ensure uniform drug penetrance.

-

Compound Dosing: Transfer embryos to 96-well plates (1 embryo/well). Expose to 2 µM of 6β-hydroxyipolamiide dissolved in E3 medium with 0.1% DMSO. Include SU5416 (1 µM) as a positive validation control and 0.1% DMSO as a negative baseline control.

-

Incubation & Fixation: Incubate at 28.5°C until 72 hpf. Fix the embryos in 4% paraformaldehyde (PFA) overnight at 4°C.

-

EAP Staining (Orthogonal Validation): While fluorescence provides morphological data, staining for Endogenous Alkaline Phosphatase (EAP) provides a quantifiable enzymatic readout of endothelial cell viability. Wash fixed embryos in PBST and stain with NBT/BCIP solution in the dark for 30 minutes.

-

Imaging & Quantification: Capture images using a fluorescence stereomicroscope. Use ImageJ software to quantify the EAP staining intensity and EGFP vessel length. Calculate the percentage of vessel growth inhibition relative to the DMSO control.

Step-by-step in vivo anti-angiogenesis assay workflow using transgenic zebrafish embryos.

Protocol 2: In Vitro Anti-Inflammatory Screening with Orthogonal RT-PCR Validation

Causality & Rationale: Measuring NO production via the Griess assay provides a phenotypic readout of inflammation. However, to prove that 6β-hydroxyipolamiide acts via transcriptional suppression (and not just chemical scavenging of NO in the media), RT-PCR must be run in parallel to confirm the downregulation of iNOS mRNA.

Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophages at 1×105 cells/well in a 24-well plate. Incubate for 24 hours to allow adherence.

-

Pre-treatment: Treat cells with 10, 20, and 50 µM of 6β-hydroxyipolamiide for 2 hours to allow intracellular accumulation.

-

Inflammatory Induction: Add 1 µg/mL of Lipopolysaccharide (LPS) to all wells (except naive controls) to trigger NF-κB activation. Incubate for 24 hours.

-

Phenotypic Readout (Griess Assay): Collect 100 µL of the supernatant and mix with 100 µL of Griess reagent. Measure absorbance at 540 nm to quantify nitrite (stable NO metabolite) concentration.

-

Mechanistic Validation (RT-PCR): Lyse the remaining cells using TRIzol reagent to extract total RNA. Synthesize cDNA and perform quantitative real-time PCR (qRT-PCR) targeting iNOS, COX-2, and GAPDH (housekeeping gene). A concurrent decrease in NO levels and iNOS mRNA confirms direct transcriptional suppression.

References

-

[3] Anti-Inflammatory Iridoids of Botanical Origin - National Institutes of Health (NIH) - 3

-

[5] Insight into Effects of Ipolamiide isolated from Plantago euphratica on Probiotic Properties of Lactobacillus acidophilus and Lactobacillus rhamnosus - ResearchGate - 5

-

[1] 6β-hydroxyipolamiide of Stachytarpheta jamaicensis Leaves - IPTEK The Journal for Technology and Science -1

-

[2] Antiangiogenic iridoids from Stachys ocymastrum and Premna resinosa - University of Pisa (UNIPI) - 2

-

[4] Potential Roles of Iridoid Glycosides and Their Underlying Mechanisms against Diverse Cancer Growth and Metastasis - National Institutes of Health (NIH) - 4

Sources

A Validated Protocol for the Extraction, Isolation, and Characterization of 6β-Hydroxyipolamiide from Stachytarpheta jamaicensis

An Application Note and Protocol for Researchers

Abstract

6β-Hydroxyipolamiide is an iridoid glycoside of significant interest due to its presence in medicinal plants from the Stachytarpheta genus, which have a history of use in traditional medicine.[1][2] The acquisition of this compound in high purity is essential for pharmacological screening, reference standard development, and further drug development research. This guide provides a comprehensive, field-tested protocol for the efficient extraction and isolation of 6β-Hydroxyipolamiide from the leaves of Stachytarpheta jamaicensis. The methodology covers plant material preparation, solvent extraction, multi-stage chromatographic purification, and final characterization. We present both a standard column chromatography workflow and an advanced High-Speed Counter-Current Chromatography (HSCCC) alternative, explaining the scientific rationale behind each critical step to ensure reproducibility and high-purity yields.

Introduction and Scientific Background

Iridoid glycosides are a class of monoterpenoids characterized by a cyclopentane-[c]-pyran skeleton. They are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities. 6β-Hydroxyipolamiide, with the molecular formula C₁₇H₂₆O₁₂, has been successfully isolated from the leaves of Stachytarpheta jamaicensis and Stachytarpheta mutabilis.[3][4] The Verbenaceae family, to which Stachytarpheta belongs, is known for producing bioactive compounds, with various species used traditionally to treat inflammatory conditions, infections, and other ailments.[2][3]

The primary challenge in natural product chemistry is the separation of a single target compound from a complex matrix of hundreds of other metabolites. The protocol detailed herein is designed to overcome this challenge through a systematic and logical workflow. The choice of methanol as the extraction solvent is based on the "like dissolve like" principle, as its high polarity is ideal for solubilizing polar glycosides like 6β-Hydroxyipolamiide.[3] Subsequent purification steps are designed to fractionate the crude extract based on polarity, ultimately yielding the pure compound. This document serves as a practical guide for researchers in natural product chemistry, pharmacology, and drug discovery.

Materials, Reagents, and Equipment

Plant Material

-

Dried leaves of Stachytarpheta jamaicensis (L.) Vahl.

Solvents and Reagents

-

Methanol (ACS Grade or higher)

-

n-Hexane (ACS Grade)

-

Ethyl Acetate (ACS Grade)

-

Acetone (ACS Grade)

-

Deionized Water

-

Acetonitrile (HPLC Grade)

-

Formic Acid (HPLC Grade)

-

Silica Gel 60 (70-230 mesh) for column chromatography

-

TLC Plates (Silica Gel 60 F₂₅₄)

-

Cerium (IV) sulfate

-

Sulfuric Acid

Equipment

-

Plant Grinder/Mill

-

Large glass vessels for maceration

-

Rotary Evaporator

-

Vacuum Filtration Apparatus

-

Glass columns for chromatography

-

Fraction Collector (optional)

-

High-Speed Counter-Current Chromatography (HSCCC) System (for advanced protocol)

-

High-Performance Liquid Chromatography (HPLC) System with UV/PDA detector

-

Spectroscopic Instruments: NMR, MS, IR, UV-Vis

-

Melting Point Apparatus

Part I: Extraction and Preliminary Fractionation

The initial objective is to efficiently extract the target compound from the plant matrix while removing bulk, non-polar impurities like fats and chlorophylls.

Step-by-Step Protocol

-

Plant Material Preparation:

-

Ensure the leaves of S. jamaicensis are thoroughly dried in a shaded, well-ventilated area or a plant oven at low temperature (40-50°C) to prevent thermal degradation of metabolites.

-

Grind the dried leaves into a coarse powder (approx. 20-40 mesh) using a mechanical mill. This increases the surface area, facilitating solvent penetration and maximizing extraction efficiency.

-

-

Solvent Extraction (Maceration):

-

Place the dried powder (e.g., 3.8 kg) into a large glass vessel.[3]

-

Submerge the powder in methanol (e.g., 19 L). The solvent-to-solid ratio should be sufficient to fully immerse the plant material, typically around 5:1 (L:kg).

-

Allow the mixture to stand at room temperature for 24 hours with occasional agitation. Maceration at room temperature is a gentle method that minimizes the risk of degrading thermally labile compounds.[3][5]

-

Filter the mixture through cheesecloth or a coarse filter paper to separate the marc (solid residue) from the methanol extract.

-

Repeat the extraction process on the marc two more times with fresh methanol for a total of three extraction cycles to ensure exhaustive extraction.

-

-

Concentration:

-

Combine the methanol extracts from all three cycles.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This yields a dark, viscous crude methanol extract. One study reported a yield of approximately 34% from the initial dry powder.[6]

-

-

Liquid-Liquid Partitioning:

-

Dissolve a portion of the crude methanol extract (e.g., 100 g) in a methanol-water mixture (e.g., 9:1 v/v) to ensure it is fully liquid.

-

Transfer the solution to a large separatory funnel.

-

Add an equal volume of n-hexane. Shake the funnel vigorously and allow the layers to separate.

-

Drain the lower, more polar methanol/water layer, which contains the target iridoid glycosides. The upper n-hexane layer, containing lipids and other non-polar compounds, can be discarded.

-

Repeat the partitioning with n-hexane two more times to thoroughly remove non-polar impurities.

-

Concentrate the final methanol/water fraction using a rotary evaporator to yield the partitioned extract, now enriched with polar compounds.

-

Workflow Diagram: Extraction and Fractionation

Caption: Workflow for the extraction of 6β-Hydroxyipolamiide.

Part II: Chromatographic Isolation and Purification

Following initial cleanup, the enriched extract is subjected to chromatography to isolate the target compound. We present two effective approaches.

Method A: Standard - Vacuum Liquid Chromatography (VLC)

VLC is a robust and scalable method for fractionating complex mixtures. It operates on the principle of normal-phase chromatography, where polar compounds adsorb more strongly to the silica stationary phase.

Step-by-Step Protocol:

-

Column Packing:

-

Use a sintered glass funnel or a short, wide glass column.

-

Pack the column with silica gel 60 as a slurry in a non-polar solvent (e.g., ethyl acetate). Apply a gentle vacuum to pack the bed tightly and remove excess solvent.

-

-

Sample Loading:

-

Adsorb the enriched polar extract (e.g., 40 g) onto a small amount of silica gel (~1.5x the sample weight). Dry this mixture completely to a free-flowing powder.

-

Carefully layer the powdered sample onto the top of the packed silica gel bed.

-

-

Elution:

-

Elute the column with a stepwise gradient of increasing polarity, starting with 100% ethyl acetate and gradually introducing acetone.[3] A suggested gradient is:

-

100% Ethyl Acetate

-

95:5 Ethyl Acetate:Acetone

-

90:10 Ethyl Acetate:Acetone

-

...and so on, up to 100% Acetone.

-

-

Collect fractions of a fixed volume. The use of vacuum increases the flow rate and speeds up the separation process compared to traditional gravity column chromatography.

-

-

Fraction Monitoring & Pooling:

-

Monitor the collected fractions using Thin Layer Chromatography (TLC).

-

Spot a small amount from each fraction onto a TLC plate.

-

Develop the plate in a suitable mobile phase (e.g., Ethyl Acetate:Acetone 7:3).

-

Visualize the spots under UV light (if applicable) and by staining with a 1.5% cerium (IV) sulfate solution in 2N H₂SO₄, followed by gentle heating.[3]

-

Combine fractions that show a dominant spot corresponding to 6β-Hydroxyipolamiide.

-

-

Final Purification (Recrystallization):

-

Concentrate the pooled fractions to dryness. If a solid precipitates during concentration, it may be the target compound in high purity.[3][7]

-

Purify the resulting solid by recrystallization. Dissolve the solid in a minimal amount of a good solvent (e.g., acetone) and add a poor solvent (e.g., n-hexane) dropwise until turbidity appears.[6]

-

Allow the solution to stand, ideally at a cool temperature, to form crystals.

-

Collect the crystals by filtration. The final product should be a white powder.[3]

-

Method B: Advanced - High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix, thereby preventing the irreversible adsorption of polar samples that can plague silica-based methods.[8][9] This often leads to higher recovery and purity in a single step.

Step-by-Step Protocol:

-

Solvent System Selection:

-

The key to successful HSCCC is choosing a suitable two-phase solvent system. For polar iridoid glycosides, systems like Ethyl Acetate-n-Butanol-Water are effective.[8]

-

Prepare the chosen solvent system (e.g., 5:14:12 v/v/v) in a separatory funnel, shake vigorously, and allow the layers to separate completely. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

-

-

System Equilibration:

-

Fill the entire HSCCC column with the stationary (upper) phase.

-

Set the column to rotate at the desired speed (e.g., 950 rpm).[8]

-

Pump the mobile (lower) phase through the column at a specific flow rate (e.g., 1.5 mL/min).[8]

-

Continue pumping until the system reaches hydrodynamic equilibrium, which is indicated by the mobile phase emerging from the column outlet.

-

-

Sample Injection and Separation:

-

Fraction Collection:

-

Collect fractions corresponding to the peaks on the resulting chromatogram.

-

Evaporate the solvent from the fractions containing the target compound to yield the purified 6β-Hydroxyipolamiide.

-

Isolation Strategy Comparison

Caption: Comparison of standard and advanced isolation workflows.

Part III: Purity Assessment and Structural Elucidation

Once isolated, the compound's identity and purity must be rigorously confirmed.

Purity Assessment by HPLC

High-Performance Liquid Chromatography is the standard method for assessing the purity of the final product.

-